molecular formula C16H22N2O3 B3019375 N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide CAS No. 1209717-82-7

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide

Cat. No.: B3019375
CAS No.: 1209717-82-7
M. Wt: 290.363
InChI Key: GSVORLALJROPKO-UHFFFAOYSA-N
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Description

N1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide is an oxalamide derivative characterized by a cyclopentylmethyl group substituted with a 4-methoxyphenyl moiety and a methyl group at the N2 position.

Properties

IUPAC Name

N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-17-14(19)15(20)18-11-16(9-3-4-10-16)12-5-7-13(21-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVORLALJROPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide typically involves the reaction of 1-(4-methoxyphenyl)cyclopentylmethanol with oxalyl chloride to form the corresponding oxalyl chloride intermediate. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally or functionally related molecules from diverse sources:

Compound Name Functional Groups Key Substituents Notable Properties/Applications Reference
Target Compound Oxalamide Cyclopentylmethyl, 4-methoxyphenyl, Methyl Lipophilic backbone; potential bioactive properties (inferred) N/A
N1,N2-bis(...)oxalamide (Compound 7) Oxalamide, Oxazepin Hydroxy, Methoxyphenyl 81% synthesis yield; complex heterocyclic framework
K10 (Thiourea derivative) Thiourea Indolyl, Phenyl Antifungal activity; studied in plant defense
Astemizole Benzimidazol-2-amine Fluorophenyl, Methoxyphenethyl Antihistaminic; marketed as Hismanal
Key Observations:
  • Functional Groups : The oxalamide group in the target compound contrasts with thiourea (K10) and benzimidazol-2-amine (Astemizole). Oxalamides typically exhibit stronger hydrogen-bonding capacity than thioureas, which may enhance stability or receptor affinity .
  • The 4-methoxyphenyl moiety is shared with Astemizole; methoxy groups often enhance solubility and modulate electronic effects in drug-receptor interactions . The N2-methyl group reduces steric hindrance compared to bulkier substituents (e.g., tert-butoxycarbonyl in K10), possibly favoring synthetic accessibility .

Biological Activity

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide is a synthetic organic compound characterized by its oxalamide structure, which includes a cyclopentyl group and aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The compound features a complex arrangement of functional groups:

  • Cyclopentyl group : A five-membered carbon ring that contributes to the compound's conformational flexibility.
  • 4-Methoxyphenyl group : An aromatic ring with a methoxy substituent, enhancing lipophilicity and potential receptor interactions.
  • Oxalamide moiety : This functional group is known for its ability to form hydrogen bonds, which may facilitate interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the cyclopentyl intermediate : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the 4-methoxyphenyl group : Usually accomplished via substitution reactions using halogenated precursors.
  • Coupling with oxalamide : The final step involves coupling the cyclopentyl intermediate with an oxalamide derivative under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate their activity, influencing various cellular pathways. Research indicates potential activities such as:

  • Antimicrobial properties : The compound has shown promise in inhibiting bacterial growth.
  • Anti-inflammatory effects : Preliminary studies suggest it may reduce inflammation markers in vitro.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .
  • Anti-inflammatory Effects : In vitro assays indicated that this compound could inhibit pro-inflammatory cytokines, positioning it as a candidate for further exploration in inflammatory disease models .

Comparative Analysis

To better understand the unique aspects of this compound, it can be compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamideContains acetamido and methoxy groupsExhibits potential antimicrobial properties
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamideFeatures a piperidine ring and fluorinated phenolPotential use in flavor enhancement

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